5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide

Catalog No.
S15514306
CAS No.
M.F
C9H14BrNO3S2
M. Wt
328.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-su...

Product Name

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide

IUPAC Name

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide

Molecular Formula

C9H14BrNO3S2

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C9H14BrNO3S2/c1-7-8(6-9(10)15-7)16(12,13)11-4-3-5-14-2/h6,11H,3-5H2,1-2H3

InChI Key

UJQIEMSJUMMHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)NCCCOC

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide is a synthetic compound characterized by its unique structure, which includes a bromine atom at the 5-position, a methoxypropyl group at the nitrogen of the sulfonamide, and a methyl group at the 2-position of the thiophene ring. The presence of the sulfonamide functional group (-SO2NH2) is significant as it often imparts biological activity to compounds, particularly in medicinal chemistry. This compound is of interest due to its potential applications in pharmaceuticals and its unique chemical properties.

Typical for thiophene derivatives and sulfonamides:

  • Oxidation: The methyl group can be oxidized to form a corresponding carbonyl compound.
  • Reduction: The sulfonamide group may be reduced under certain conditions.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Reagents commonly used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide exhibits notable biological activity, particularly as an antibacterial agent. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By inhibiting enzymes such as dihydropteroate synthase, this compound may interfere with bacterial growth, making it a candidate for further investigation in antimicrobial therapies .

The synthesis of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide can be achieved through several methods:

  • Bromination of Thiophene: Starting from 2-methylthiophene, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Formation of Sulfonamide: The thiophene derivative can then be reacted with sulfonamide reagents under acidic conditions to form the sulfonamide linkage.
  • Alkylation: Finally, the introduction of the methoxypropyl group can be achieved through an alkylation reaction using appropriate alkyl halides and a base like sodium hydride.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

This compound has potential applications in:

  • Pharmaceutical Development: As an antibacterial agent, it could be developed into drugs targeting resistant bacterial strains.
  • Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: It may also find applications as a pesticide or herbicide due to its biological activity.

Studies on the interactions of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide with biological targets are crucial for understanding its mechanism of action. In silico docking studies have shown that it may interact effectively with enzymes involved in folic acid synthesis, indicating its potential as an antibiotic . Further experimental studies would be necessary to validate these findings and explore the compound's pharmacokinetics and toxicity.

Several compounds share structural similarities with 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-N-alkylthiophene-2-sulfonamidesAlkyl chain variesExhibits antibacterial activity against resistant strains
5-Methylthiophene-3-sulfonamideLacks bromine; methyl insteadLess reactive due to absence of halogen
5-Chlorothiophene-2-sulfonic acid tert-butylamideChlorine instead of bromineDifferent halogen affects reactivity
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamideContains thiazine ringDifferent heterocyclic structure impacts activity

Uniqueness

The uniqueness of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide lies in its specific combination of functional groups and their positions on the thiophene ring. This configuration not only enhances its reactivity but also contributes to its potential biological activity, distinguishing it from other similar compounds. Its dual functionality as both a sulfonamide and a halogenated thiophene makes it an interesting candidate for further research in drug development and chemical synthesis.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

326.95985 g/mol

Monoisotopic Mass

326.95985 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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